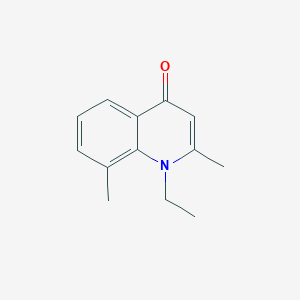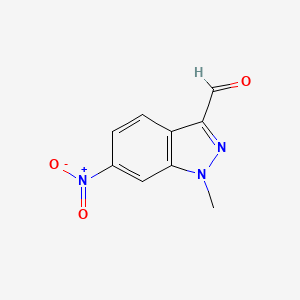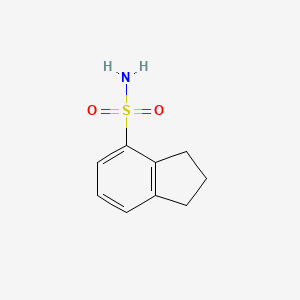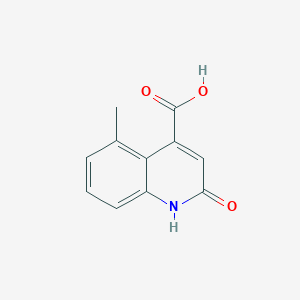
1-Ethyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound with a quinoline backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with ethyl acetoacetate in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen based on their efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
1-Ethyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can have different functional groups attached to the quinoline ring.
科学的研究の応用
1-Ethyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 1-Ethyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a similar structure but without the ethyl and methylamino groups.
Dihydroquinoline: A reduced form of quinoline with similar chemical properties.
Aminoquinoline: Contains an amino group attached to the quinoline ring, similar to the methylamino group in the target compound.
Uniqueness
1-Ethyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both ethyl and methylamino groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and ability to interact with specific molecular targets.
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
1-ethyl-3-(methylamino)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-3-14-11-7-5-4-6-9(11)8-10(13-2)12(14)15/h4-7,10,13H,3,8H2,1-2H3 |
InChIキー |
ZZLJKJSLVOWQQA-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2CC(C1=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11899519.png)
![2-Methyl-1H-imidazo[4,5-h]quinolin-5-amine](/img/structure/B11899523.png)
![(R)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11899525.png)





![4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899570.png)





